molecular formula C12H9FN2O3 B13416082 5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide CAS No. 783371-17-5

5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide

Cat. No.: B13416082
CAS No.: 783371-17-5
M. Wt: 248.21 g/mol
InChI Key: HJXKFIOAUSINMA-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide is a chemical compound that belongs to the class of fluorinated benzamides This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a pyridine ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide typically involves the following steps:

    Fluorination of Pyridine: The fluorination of pyridine can be achieved using a complex of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C).

    Formation of Benzamide: The benzamide moiety can be synthesized by reacting 2-hydroxybenzoic acid with an appropriate amine under acidic conditions.

    Coupling Reaction: The final step involves coupling the fluorinated pyridine with the benzamide moiety under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play a crucial role in its binding affinity and selectivity towards target proteins. The compound can inhibit or activate certain enzymes, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-hydroxybenzamide
  • 5-Fluoro-2-methylbenzamide
  • 3-Hydroxy-2-pyridinylbenzamide

Comparison

Compared to similar compounds, 5-Fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide stands out due to its unique combination of a fluorine atom, hydroxyl groups, and a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability, reactivity, and binding affinity to target proteins differentiate it from other similar compounds.

Properties

CAS No.

783371-17-5

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

5-fluoro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide

InChI

InChI=1S/C12H9FN2O3/c13-7-3-4-9(16)8(6-7)12(18)15-11-10(17)2-1-5-14-11/h1-6,16-17H,(H,14,15,18)

InChI Key

HJXKFIOAUSINMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)C2=C(C=CC(=C2)F)O)O

Origin of Product

United States

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